N-(4-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-(4-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as MPQA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anion Coordination and Crystal Structure
Research demonstrates the structural flexibility and coordination capabilities of amide derivatives similar to N-(4-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, showing their potential in forming tweezer-like geometries and channel-like structures through self-assembly. These properties are crucial for understanding molecular interactions and designing materials with specific functions (Kalita, Baruah, 2010).
Polymorphism and Diuretic Properties
A study on a structurally related compound highlighted its polymorphic modifications and strong diuretic properties, indicating potential for developing new remedies for hypertension. The analysis of crystal packing and molecular interactions provides insights into the material's stability and bioactivity (Shishkina et al., 2018).
Fluorescence and Chemosensing
Compounds containing quinoline and amide bonds have been explored for their fluorescence properties and potential as chemosensors. These studies contribute to the development of sensors for detecting metal ions like Zn2+ in biological and environmental samples, showcasing the applicability of these compounds in monitoring and diagnostic technologies (Park et al., 2015).
Antimicrobial and Antifungal Activities
Research into novel acetamide derivatives with structural similarities to the compound has demonstrated significant antibacterial and antifungal activities. These findings underline the potential for developing new antimicrobial agents to combat pathogenic microorganisms (Debnath, Ganguly, 2015).
Anticancer Activities
The exploration of quinoline derivatives has shown promising results in the field of oncology, with compounds exhibiting potent cytotoxic activities against various cancer cell lines. These studies contribute to the identification and development of new antitumor agents, highlighting the therapeutic potential of such compounds (Huang et al., 2013).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-10-8-17(9-11-18)23-21(26)15-28-19-6-4-5-16-7-12-20(24-22(16)19)25-13-2-3-14-25/h4-12H,2-3,13-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVKETZWOLZCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide |
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